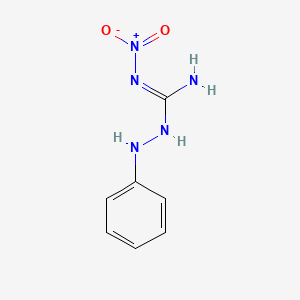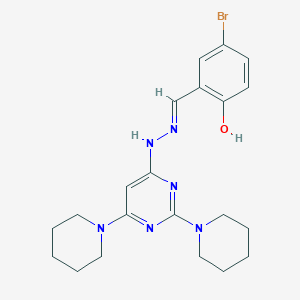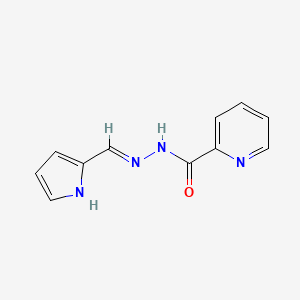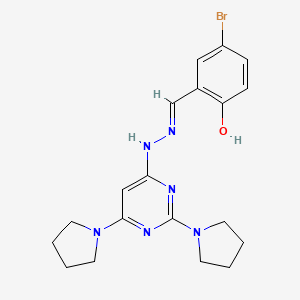
N'-nitro-2-phenylhydrazinecarboximidamide
Overview
Description
N'-nitro-2-phenylhydrazinecarboximidamide, also known as NPC, is a nitrosourea derivative that has been extensively studied for its anticancer properties. It is a small molecule that has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells. NPC has been synthesized using various methods and its mechanism of action has been extensively studied.
Mechanism of Action
N'-nitro-2-phenylhydrazinecarboximidamide has been shown to inhibit DNA synthesis by binding to the DNA molecule and preventing the replication of cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. N'-nitro-2-phenylhydrazinecarboximidamide has also been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply. By inhibiting angiogenesis, N'-nitro-2-phenylhydrazinecarboximidamide prevents the growth and spread of tumors.
Biochemical and Physiological Effects:
N'-nitro-2-phenylhydrazinecarboximidamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which leads to their death. N'-nitro-2-phenylhydrazinecarboximidamide has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis. In addition, N'-nitro-2-phenylhydrazinecarboximidamide has been shown to inhibit the expression of certain genes involved in cancer cell proliferation.
Advantages and Limitations for Lab Experiments
N'-nitro-2-phenylhydrazinecarboximidamide has a number of advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied, which means that there is a wealth of information available on its properties and mechanisms of action. However, N'-nitro-2-phenylhydrazinecarboximidamide also has some limitations for lab experiments. It is highly reactive and can react with other molecules in the lab, which can lead to false results. In addition, N'-nitro-2-phenylhydrazinecarboximidamide is toxic and must be handled with care.
Future Directions
There are a number of future directions for research on N'-nitro-2-phenylhydrazinecarboximidamide. One area of research is the development of new synthesis methods that can yield higher yields of N'-nitro-2-phenylhydrazinecarboximidamide. Another area of research is the development of new formulations of N'-nitro-2-phenylhydrazinecarboximidamide that can improve its efficacy and reduce its toxicity. In addition, there is a need for more research on the mechanisms of action of N'-nitro-2-phenylhydrazinecarboximidamide, including its effects on gene expression and signaling pathways. Finally, there is a need for more research on the potential use of N'-nitro-2-phenylhydrazinecarboximidamide in combination with other anticancer drugs.
Scientific Research Applications
N'-nitro-2-phenylhydrazinecarboximidamide has been extensively studied for its anticancer properties. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells. N'-nitro-2-phenylhydrazinecarboximidamide has been tested against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been tested in animal models of cancer, where it has been shown to inhibit tumor growth. N'-nitro-2-phenylhydrazinecarboximidamide has also been tested in combination with other anticancer drugs, where it has been shown to enhance their anticancer properties.
properties
IUPAC Name |
1-anilino-2-nitroguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c8-7(11-12(13)14)10-9-6-4-2-1-3-5-6/h1-5,9H,(H3,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLGHWONVQHBKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=N[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NN/C(=N/[N+](=O)[O-])/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Anilino-2-nitroguanidine | |
CAS RN |
100524-26-3 | |
| Record name | Hydrazinecarboximidamide, N-nitro-2-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100524-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(5-chloro-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3727045.png)



![N'-[1-(2,5-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B3727074.png)

![2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3727084.png)
![N'-(2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3727089.png)
![2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3727091.png)

![methyl 3-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indole-2-carboxylate](/img/structure/B3727100.png)

![2-hydroxy-3-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3727103.png)
![2,5-dihydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B3727118.png)